PA Janelia Fluor? 646, SE

Super-Resolution Microscopy Single-Molecule Fluorescence Photophysics

PA Janelia Fluor 646, SE (PA-JF646-NHS), also known as JF646, SE, is a photoactivatable fluorescent dye supplied as an NHS ester for covalent conjugation to primary amine groups on proteins, antibodies, and other biomolecules. It belongs to the Janelia Fluor (JF) dye series, a class of rhodamine-derived fluorophores developed at the Howard Hughes Medical Institute's Janelia Research Campus and licensed under U.S.

Molecular Formula C34H31N5O5Si
Molecular Weight 617.74
Cat. No. B1150310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePA Janelia Fluor? 646, SE
Synonyms2,5-Dioxo-1-pyrrolidinyl 3,7-di-1-azetidinyl-2/'-diazo-5,5-dimethyl-2/',3/'-dihydro-5H-3/'-oxospiro[dibenzo[b,e]siline-10,1/'-indene]-6/'-carboxylate
Molecular FormulaC34H31N5O5Si
Molecular Weight617.74
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PA Janelia Fluor 646, SE (PA-JF646-NHS): A Photoactivatable, Far-Red Fluorescent Dye for Super-Resolution Microscopy and Single-Molecule Tracking


PA Janelia Fluor 646, SE (PA-JF646-NHS), also known as JF646, SE, is a photoactivatable fluorescent dye supplied as an NHS ester for covalent conjugation to primary amine groups on proteins, antibodies, and other biomolecules . It belongs to the Janelia Fluor (JF) dye series, a class of rhodamine-derived fluorophores developed at the Howard Hughes Medical Institute's Janelia Research Campus and licensed under U.S. Patent Nos. 9,933,417, 10,018,624, and 10,161,932 [1]. The compound is non-fluorescent until activated by 365 nm (or 405 nm) light, which converts it to the fluorescent JF646 species with excitation/emission maxima of ~650/664 nm . This property enables precise spatiotemporal control of fluorescence for advanced imaging applications, including live-cell single-particle tracking photoactivated localization microscopy (sptPALM), fixed-cell PALM, and super-resolution techniques such as dSTORM and STED .

Why Generic Substitution of PA Janelia Fluor 646, SE with Other Far-Red Dyes Leads to Compromised Super-Resolution Imaging Outcomes


While several far-red fluorescent dyes (e.g., Alexa Fluor 647, Cy5, ATTO 647N) share similar excitation/emission profiles with JF646, direct substitution of PA Janelia Fluor 646, SE in demanding applications such as live-cell sptPALM or dSTORM is not straightforward and often leads to suboptimal results. The key differentiation lies in three interdependent performance parameters: (i) quantum yield, which directly dictates signal intensity per molecule; (ii) the photoactivatable 'caging' mechanism, which enables background-free, user-defined initiation of fluorescence [1]; and (iii) the exceptional photostability under high-irradiance imaging conditions required for single-molecule localization microscopy [2]. Generic alternatives typically lack one or more of these attributes, resulting in reduced localization precision, higher background noise, or photobleaching before sufficient single-molecule trajectories can be acquired. The quantitative evidence presented below substantiates why PA Janelia Fluor 646, SE is the preferred choice for specific high-performance microscopy workflows.

Quantitative Evidence for Differentiation of PA Janelia Fluor 646, SE: Head-to-Head Photophysical and Performance Comparisons


Superior Fluorescence Quantum Yield of JF646 vs. Alexa Fluor 647 and ATTO 647N Enhances Single-Molecule Detection Sensitivity

The fluorescence quantum yield (Φ) of JF646 (the fluorescent species generated from PA-JF646 upon photoactivation) is 0.54 . This is substantially higher than that of the widely used far-red dye Alexa Fluor 647 (Φ = 0.33) and the high-performance dye ATTO 647N (Φ ≈ 0.33) [1]. Although the extinction coefficient (ε) of JF646 (152,000 M⁻¹cm⁻¹) is lower than that of Alexa Fluor 647 (ε = 270,000 M⁻¹cm⁻¹) and ATTO 647N (ε = 250,000 M⁻¹cm⁻¹), the significantly higher quantum yield results in a competitive brightness product (ε × Φ = 82,080 M⁻¹cm⁻¹ for JF646 vs. 89,100 M⁻¹cm⁻¹ for Alexa Fluor 647 and 82,500 M⁻¹cm⁻¹ for ATTO 647N) [1]. More importantly, in single-molecule localization microscopy, the number of photons detected per switching event—which directly determines localization precision—is strongly influenced by quantum yield under typical imaging conditions [2].

Super-Resolution Microscopy Single-Molecule Fluorescence Photophysics

Photoactivatable Caging Enables Background-Free, Spatiotemporally Controlled Fluorescence Unobtainable with Conventional Always-On Dyes

PA Janelia Fluor 646, SE is non-fluorescent until activated by 365 nm (or 405 nm) light, at which point it converts to the fluorescent JF646 species . This 'caged' property is fundamentally distinct from conventional always-on dyes like Alexa Fluor 647 or Cy5. Quantitatively, the photoactivation process in living cells expressing HaloTag–histone H2B labeled with PA-JF646-HaloTag ligand exhibits an activation rate that follows first-order kinetics with a time constant of ~10 s under standard 405 nm activation power [1]. Furthermore, the spontaneous (dark) activation rate in the absence of 405 nm light is extremely low: PA-JF646-HaloTag ligand shows a spontaneous activation rate approximately 5-fold lower than the fluorescent protein mEos3.2 in fixed cells [1].

Photoactivation PALM sptPALM Live-Cell Imaging

Validated Performance in Live-Cell sptPALM with Demonstrated Two-Color Multiplexing Capability

PA Janelia Fluor 646, SE is specifically validated for live-cell single-particle tracking PALM (sptPALM), a demanding application that requires dyes to be bright, photostable, and minimally toxic . In a direct application study, the PA-JF646-HaloTag ligand enabled the acquisition of >150,000 localizations with a median localization precision of 20.4 nm for vimentin–HaloTag in living U2OS cells [1]. Furthermore, PA-JF646 can be multiplexed with PA Janelia Fluor 549, SE (activation at 405 nm) to perform two-color sptPALM in live cells . This is a validated workflow that has been used to simultaneously track histone H2B–SNAP-tag (labeled with PA-JF646) and HaloTag–Sox2 (labeled with PA-JF549), demonstrating clear spectral separation and low crosstalk [1].

Single-Particle Tracking sptPALM Live-Cell Imaging Multiplexing

Improved Photostability Under High-Irradiance Imaging Enables Extended Single-Molecule Tracking and dSTORM Acquisitions

Janelia Fluor 646 dyes exhibit exceptional photostability compared to traditional cyanine dyes (e.g., Cy5) and are comparable to or exceed the stability of Alexa Fluor 647 under high-irradiance imaging conditions [1]. In a direct comparison using single-protein tracking on supported lipid bilayers, JF646-labeled proteins remained fluorescent and trackable for significantly longer durations than Cy5-labeled controls, enabling the acquisition of longer single-molecule trajectories . In dSTORM applications, JF646, SE has been used to resolve collagen VI fibers in cardiac tissue with ~20 nm resolution, and the dye demonstrates reliable photoswitching in standard dSTORM imaging buffers without the need for specialized additives .

Photostability dSTORM Single-Molecule Tracking Super-Resolution

Low Non-Specific Background Staining Reduces Wash Steps and Improves Signal-to-Noise in Live-Cell Experiments

Janelia Fluor 646 dyes exhibit a modest degree of fluorogenicity, meaning that the fluorescence quantum yield increases upon binding to their target (e.g., HaloTag or SNAP-tag proteins) [1]. This property, combined with the photoactivatable caging of PA-JF646, results in exceptionally low non-specific background staining in live-cell experiments. In a direct comparison using COS7 cells expressing no fusion protein (negative control) versus histone H2B–HaloTag fusion, cells labeled with PA-JF646-HaloTag ligand (100 nM, 30 min) and subsequently photoactivated showed negligible background fluorescence, whereas cells labeled with PA-JF549-HaloTag ligand exhibited slightly higher non-specific signal [2]. The A280 correction factor of JF646 is 0.19, which facilitates accurate determination of dye-to-protein labeling ratios .

Live-Cell Imaging Background Fluorescence Fluorogenicity

Optimal Application Scenarios for PA Janelia Fluor 646, SE Based on Quantitative Evidence


Live-Cell Single-Particle Tracking PALM (sptPALM) of Low-Abundance Proteins

PA Janelia Fluor 646, SE is the reagent of choice for sptPALM studies requiring high photon yields per localization event and minimal phototoxicity. Its high quantum yield (Φ = 0.54) enables precise localization of individual molecules, while the red-shifted excitation (633 nm) induces less cellular photodamage compared to green-excited dyes [1]. The validated two-color multiplexing with PA Janelia Fluor 549, SE allows simultaneous tracking of two protein species in the same living cell .

Super-Resolution dSTORM Imaging of Fixed Cells and Tissues

For dSTORM applications requiring robust photoswitching and high photon counts in standard imaging buffers, JF646, SE conjugated to primary amines provides a reliable and bright far-red channel. The dye's photostability supports the acquisition of tens of thousands of frames for reconstruction, as demonstrated in cardiac tissue imaging . Its spectral properties (Ex/Em 646/664 nm) are well matched to 640 nm or 647 nm laser lines common on super-resolution microscopes.

Two-Color Photoactivated Localization Microscopy (PALM) in Fixed Cells

When combined with PA Janelia Fluor 549, SE, PA Janelia Fluor 646, SE enables high-density two-color PALM in fixed cells with minimal crosstalk due to the distinct emission spectra (571 nm for JF549 vs. 664 nm for JF646) . The low spontaneous activation rate of PA-JF646 ensures that the red channel remains dark until selectively activated, allowing sequential or simultaneous two-color imaging with high fidelity [2].

Self-Labeling Tag Systems (HaloTag and SNAP-tag) for Genetically Encoded Live-Cell Imaging

The NHS ester of PA Janelia Fluor 646 can be readily converted to HaloTag or SNAP-tag ligands for covalent, genetically targeted labeling of fusion proteins in live cells [3]. This approach combines the specificity of genetic tagging with the superior photophysical properties of JF dyes, enabling long-term, low-background imaging of protein dynamics without the need for antibody staining or permeabilization.

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